molecular formula C10H9ClF3NO3 B14059545 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene

Katalognummer: B14059545
Molekulargewicht: 283.63 g/mol
InChI-Schlüssel: QVFCOPSDJRMLCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a nitro group, and a trifluoromethoxy group

Vorbereitungsmethoden

The synthesis of 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the reaction of 3-chloropropylbenzene with trifluoromethoxy nitrobenzene under specific conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or toluene, and catalysts such as N,N-dimethylformamide (DMF) and thionyl chloride (SOCl2). The reaction mixture is usually heated to around 45°C for several hours to ensure complete conversion .

Analyse Chemischer Reaktionen

1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the trifluoromethoxy group can be oxidized to form different functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity to various receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C10H9ClF3NO3

Molekulargewicht

283.63 g/mol

IUPAC-Name

4-(3-chloropropyl)-2-nitro-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-3-4-9(18-10(12,13)14)8(6-7)15(16)17/h3-4,6H,1-2,5H2

InChI-Schlüssel

QVFCOPSDJRMLCA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CCCCl)[N+](=O)[O-])OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.